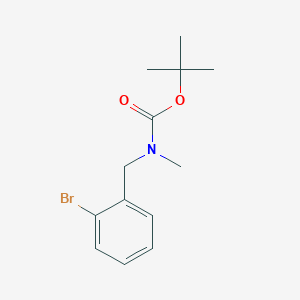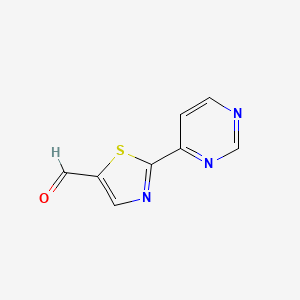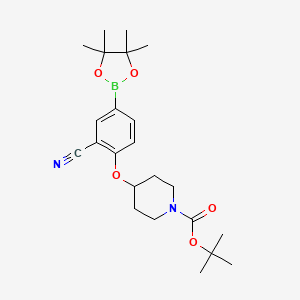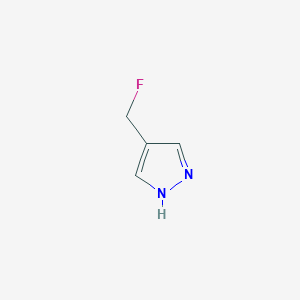
4-(fluoromethyl)-1H-pyrazole
Übersicht
Beschreibung
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with specific reactants and conditions .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule and their bonds. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, reactivity, etc .Wissenschaftliche Forschungsanwendungen
Synthesis and Spectroscopic Analysis
New 4-fluoroalkyl substituted N-phenylpyrazoles were synthesized, showcasing the versatility of 4-(fluoromethyl)-1H-pyrazole derivatives. This research focused on synthesizing new series of 3-aryl-4-(di)fluoromethyl-1H-1-phenylpyrazoles with various aryl groups. The study detailed the synthesis methods, involving reactions like the Vilsmeier–Haack reaction and reduction by sodium borohydride, followed by fluorination using diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The resultant compounds were analyzed using NMR spectroscopy, including 1H, 13C, and 19F NMR, to elucidate their structure (Bonacorso et al., 2015).
Heterocyclization and Structural Analysis
4-Fluoro-5-(perfluoroalkyl)pyrazoles were prepared by heterocyclization of hemiperfluoroenones with methylhydrazine. The process involved the reaction of acylsilanes and perfluoroorganometallic reagents. This method proved to be regiospecific and versatile, applicable to various derivatives like aromatic, aliphatic, carbohydrate derivatives, and even bis(pyrazole) derivatives. The regiochemistry of the compounds was thoroughly analyzed through HMBC correlations and 19F-1H and 1H-1H NOE, ensuring precise understanding of their structural properties (Bouillon et al., 2001).
Chemical Reactivity and Stability
A study on 4H-Pyrazoles revealed the reactivity and stability of these compounds, particularly focusing on 4-fluoro-4-methyl-4H-pyrazoles. The research highlighted the use of Selectfluor® for late-stage fluorination, leading to compounds with distinctive Diels–Alder reactivity and stability in the presence of biological nucleophiles. The stability and reactivity were explained through computational calculations, indicating the compounds' potential in 'click' chemistry applications (Abularrage et al., 2020).
Molecular Structure and Optical Properties
Research on fluorinated poly(pyrazole) ligands delved into synthesizing new fluorinated bis(pyrazoles) and analyzing their crystal and molecular structure, spectroscopic, dielectric properties, and hydrophobicity. This study was significant in understanding the influence of fluorination on the molecules' properties. Notably, the absorption and fluorescence emission properties were only slightly affected by the fluorination degree, and the dielectric constant increased with the number of fluorine atoms. The study also utilized in silico molecular modeling to understand the ligand affinity towards gases like H2O and CO2, as well as organic solvents like toluene (Pedrini et al., 2020).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(fluoromethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FN2/c5-1-4-2-6-7-3-4/h2-3H,1H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHXVUUNXIXBDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(fluoromethyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



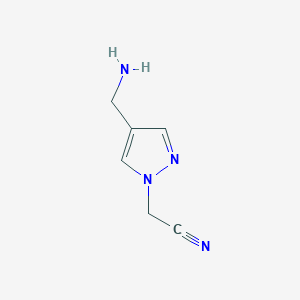
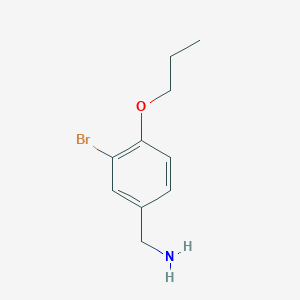
![4-[(3-Fluorophenyl)methyl]oxan-4-amine](/img/structure/B1445262.png)
![2-[(2-Methylcyclopentyl)amino]ethan-1-ol](/img/structure/B1445263.png)
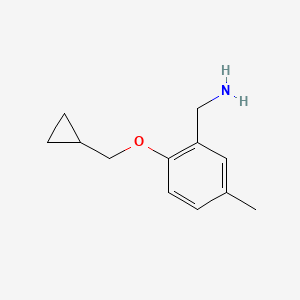
![5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B1445265.png)
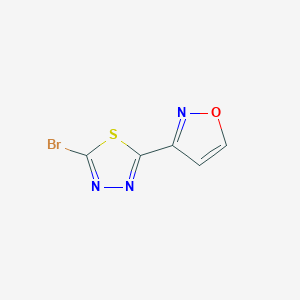
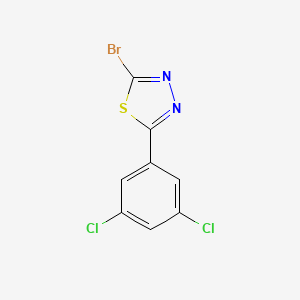
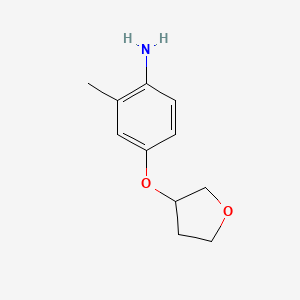
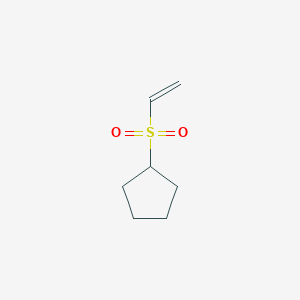
![1-[(Propan-2-yloxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1445272.png)
